molecular formula C15H16FN5O4S2 B3408864 Ethyl 2-{2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}acetate CAS No. 886936-36-3

Ethyl 2-{2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}acetate

Cat. No.: B3408864
CAS No.: 886936-36-3
M. Wt: 413.5 g/mol
InChI Key: WEGCELJPZAURAB-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}acetate is a useful research compound. Its molecular formula is C15H16FN5O4S2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Given its potential biological activities mentioned above , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.

Biological Activity

Ethyl 2-{2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}acetate is a complex compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H16FN5O4S2C_{15}H_{16}FN_{5}O_{4}S_{2} and a molecular weight of 413.5 g/mol. It features a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H16FN5O4S2
Molecular Weight413.5 g/mol
Purity95%
IUPAC NameThis compound

Biological Activity

The biological activity of thiadiazole derivatives has been extensively studied. Compounds containing the 1,3,4-thiadiazole ring are recognized for their antibacterial , antifungal , antiviral , and anti-inflammatory properties . Specifically, derivatives of the 2-amino-1,3,4-thiadiazole moiety have shown promising results in various assays.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties against HIV. For instance, related thiadiazole derivatives have demonstrated in vitro inhibitory activity against HIV strains with EC50 values ranging from 0.96 to 2.92 μg/mL . The SAR studies suggest that modifications in the acetamide moiety enhance antiviral potency.

Anticancer Potential

Preliminary studies have indicated that thiadiazole derivatives can inhibit cancer cell proliferation. For example, compounds with structural similarities to the target compound have shown antiproliferative effects against various human cancer cell lines including MCF-7 (breast cancer) and HepG-2 (hepatocellular carcinoma) . The mechanism of action is believed to involve interference with cellular signaling pathways critical for tumor growth.

Case Studies

  • Antiviral Efficacy : A study highlighted the efficacy of a thiadiazole derivative in inhibiting HIV replication in MT-4 cell cultures, suggesting that structural features of the thiadiazole ring contribute to its antiviral activity .
  • Antitumor Activity : Another investigation into a series of thiadiazole derivatives revealed significant cytotoxicity against HeLa cells (cervical cancer), indicating potential for further development as anticancer agents .

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O4S2/c1-2-25-12(23)7-17-11(22)8-26-15-21-20-14(27-15)19-13(24)18-10-5-3-9(16)4-6-10/h3-6H,2,7-8H2,1H3,(H,17,22)(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGCELJPZAURAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-{2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}acetate
Reactant of Route 2
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Ethyl 2-{2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-{2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-{2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-{2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-{2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}acetate

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